2-Bromo-4-methyl4-nitropentanal

Description

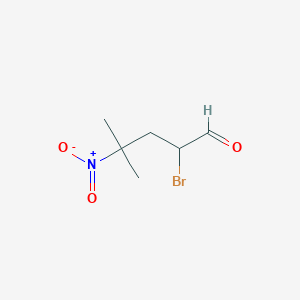

2-Bromo-4-methyl-4-nitropentanal (hypothetical molecular formula: C₆H₈BrNO₃) is an aliphatic aldehyde featuring a bromo substituent at position 2, and a methyl and nitro group at position 4 of the pentanal backbone. Its aldehyde group enables nucleophilic additions, while the nitro group may facilitate reduction to amines or participate in electrophilic substitutions.

Properties

Molecular Formula |

C6H10BrNO3 |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

2-bromo-4-methyl-4-nitropentanal |

InChI |

InChI=1S/C6H10BrNO3/c1-6(2,8(10)11)3-5(7)4-9/h4-5H,3H2,1-2H3 |

InChI Key |

WTBVSHZWSAUKDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C=O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

The table below compares 2-Bromo-4-methyl-4-nitropentanal with compounds sharing nitro, bromo, or aldehyde/ketone functionalities, based on structural analogs from the evidence:

*Hypothetical data inferred from structural analogs.

Key Comparative Insights

Reactivity Differences: Aldehyde vs. Ketone/Amide: The aldehyde group in 2-Bromo-4-methyl-4-nitropentanal is more reactive toward nucleophiles (e.g., Grignard reagents or amines) compared to the ketone in 2-Bromo-4'-methoxyacetophenone or the amide in 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide . Nitro Group Effects: The nitro group in all compounds enhances electrophilicity, but its position relative to bromo and methyl groups in 2-Bromo-4-methyl-4-nitropentanal may direct substitution reactions (meta/para) differently than in aromatic analogs like 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide .

Physical Properties: Polarity and Solubility: The aldehyde and nitro groups increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO or acetone). This contrasts with sulfonamide-containing compounds, which exhibit higher solubility due to H-bonding . Melting Points: Nitro and bromo groups typically elevate melting points. For example, 4-Bromo-2-chloro-6-nitrophenol (m.p. ~150–160°C) likely has a higher melting point than 2-Bromo-4-methyl-4-nitropentanal due to aromatic rigidity and H-bonding.

Synthetic Applications :

- Pharmaceutical Intermediates : The nitro group in 2-Bromo-4-methyl-4-nitropentanal could be reduced to an amine for drug synthesis, similar to intermediates in and .

- Cross-Coupling Reactions : The bromo substituent may participate in Suzuki or Ullmann couplings, a feature shared with 2-Bromo-4-methylthiazole and 4-Bromo-2-fluorobenzylamine .

Safety and Handling: Bromo and nitro compounds often require controlled handling due to toxicity and explosivity (e.g., 2-Bromo-4'-methoxyacetophenone is restricted to laboratory use as an intermediate ).

Structural Characterization Techniques

Crystallographic tools like SHELXL and ORTEP-III are critical for determining the spatial arrangement of bromo and nitro substituents. For example, the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide revealed a planar nitro group, which likely applies to 2-Bromo-4-methyl-4-nitropentanal’s conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.